molecular formula C7H7NO2 B14212394 2-(Pyridin-3-yl)ethene-1,1-diol CAS No. 830326-99-3

2-(Pyridin-3-yl)ethene-1,1-diol

Cat. No.: B14212394
CAS No.: 830326-99-3
M. Wt: 137.14 g/mol
InChI Key: QUEAJZINQRQSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yl)ethene-1,1-diol is an organic compound characterized by the presence of a pyridine ring attached to an ethene backbone with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)ethene-1,1-diol typically involves the dimerization of 2-pyridinecarboxaldehyde (picolinaldehyde) using a copper(II) catalyst. The reaction is carried out under mild conditions, often at room temperature and ambient light, using a water/alcohol solvent mixture . The copper(II) catalyst, often in the form of a copper(II)/neocuproine complex, facilitates the dimerization process, leading to the formation of the desired diol compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)ethene-1,1-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated alcohols or hydrocarbons.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism by which 2-(Pyridin-3-yl)ethene-1,1-diol exerts its effects depends on its interaction with molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties, making them useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

830326-99-3

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

2-pyridin-3-ylethene-1,1-diol

InChI

InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-5,9-10H

InChI Key

QUEAJZINQRQSDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=C(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.